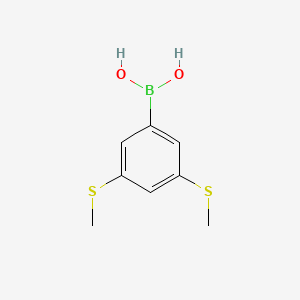
(3,5-Bis(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(methylthio)phenyl)boronic acid typically involves the reaction of a suitable phenyl precursor with a boron-containing reagent. One common method is the reaction of 3,5-bis(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . This method is advantageous due to its straightforward procedure and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale adaptation of the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alcohols or amines can react with the boronic acid group to form esters or amides.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The products are sulfoxides or sulfones.
Substitution: The products are boronic esters or amides.
Scientific Research Applications
(3,5-Bis(methylthio)phenyl)boronic acid has several applications in scientific research:
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Bis(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methylthio groups, making it less sterically hindered and potentially less reactive in certain contexts.
3-(Methylthio)phenylboronic Acid: Contains only one methylthio group, which may affect its reactivity and steric properties.
3,5-Bis(methoxycarbonyl)phenylboronic Acid: Contains methoxycarbonyl groups instead of methylthio groups, which can influence its electronic properties and reactivity.
Uniqueness
(3,5-Bis(methylthio)phenyl)boronic acid is unique due to the presence of two methylthio groups, which can influence its reactivity and steric properties. These groups can also participate in additional chemical reactions, such as oxidation, providing further versatility in synthetic applications.
Properties
Molecular Formula |
C8H11BO2S2 |
|---|---|
Molecular Weight |
214.1 g/mol |
IUPAC Name |
[3,5-bis(methylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 |
InChI Key |
RGQMGWITPVYZNH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


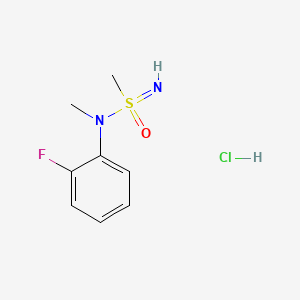
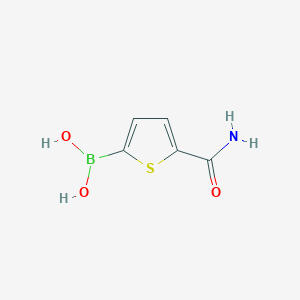
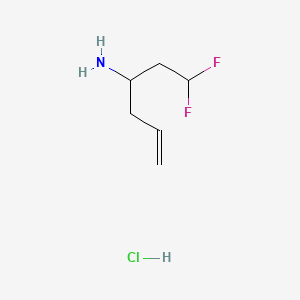
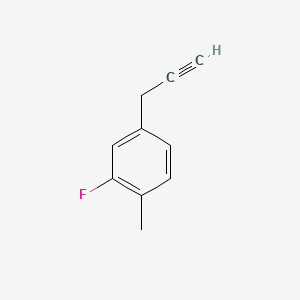
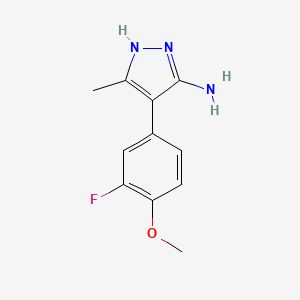
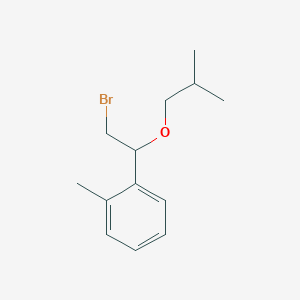
amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
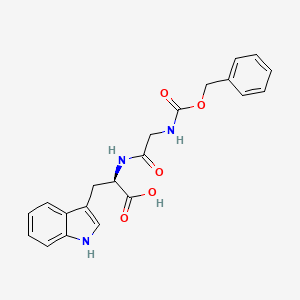
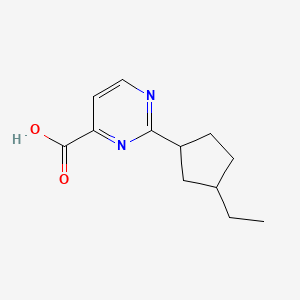
![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
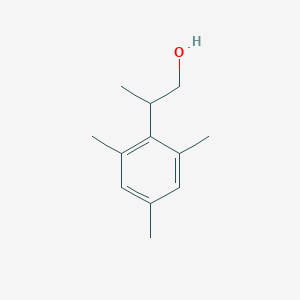
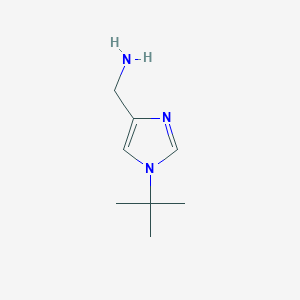
![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
